2,6-Dibromo-3-chloro-4-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-3-chloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClFN/c7-2-1-3(10)5(9)4(8)6(2)11/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZBEZGEEPNKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371391 | |
| Record name | 2,6-Dibromo-3-chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-09-8 | |
| Record name | 2,6-Dibromo-3-chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,6-Dibromo-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2,6 Dibromo 3 Chloro 4 Fluoroaniline and Analogous Structures
Regioselective Functionalization Approaches
The ability to selectively functionalize the ortho-, meta-, or para-positions of the aniline (B41778) ring is crucial for the synthesis of specifically substituted aromatic amines. researchgate.netbath.ac.uk The strong nucleophilic nature of the amino group presents a significant challenge in achieving chemoselectivity and regioselectivity. researchgate.net
Direct C(sp²)–H functionalization of anilines allows for the conversion of aromatic C-H bonds into new carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods can be broadly categorized into those catalyzed by transition metals and other specific catalytic systems.
Transition metal catalysis is a powerful tool for the regioselective functionalization of anilines. bath.ac.uk A variety of metals, including palladium, rhodium, and ruthenium, have been employed to achieve site-selective C-H activation. bath.ac.uk The majority of these methods rely on the use of a directing group attached to the nitrogen atom to achieve ortho-functionalization. acs.orgnih.gov However, recent advancements have enabled functionalization at more remote positions. acs.orgnih.gov
For instance, a palladium-catalyzed strategy for the ortho-C-H nitration of anilines has been developed using a removable pyrimidine (B1678525) directing group, a reaction that is challenging to achieve through traditional methods. researchgate.net Ruthenium catalysis has also been instrumental in achieving remote meta-C-H functionalization of various arenes. researchgate.net Furthermore, a ruthenium-catalyzed remote sulfonylation at the C5 position of the pyridine (B92270) group of N-aryl-2-aminopyridines has been described. researchgate.net
Copper, being an inexpensive and less toxic metal, has gained significant attention as a catalyst in C-H functionalization reactions. nih.govrsc.org Copper-catalyzed methodologies provide efficient pathways for the construction of a variety of organic compounds. nih.gov
A notable example is the copper-catalyzed azidation of anilines via C-H activation. acs.org In this method, the primary amine of the aniline acts as a directing group, coordinating to the copper center and leading to regioselective ortho-azidation under mild conditions. acs.orgresearchgate.net This provides a direct and efficient route to synthesize valuable aryl azide (B81097) intermediates. acs.org Additionally, copper-catalyzed C-H amidation of indoles and other nitrogen-containing heterocycles has been developed, further showcasing the versatility of copper in C-H functionalization. beilstein-journals.org
| Catalyst System | Functionalization | Selectivity | Directing Group |
| Palladium | Nitration | Ortho | Pyrimidine |
| Ruthenium | Sulfonylation | Remote Meta | Pyridine |
| Copper(I) | Azidation | Ortho | Primary Amine |
Achieving functionalization at the meta-position of anilines is particularly challenging due to the ortho- and para-directing nature of the amino group in electrophilic aromatic substitution. nih.gov To overcome this, specialized catalytic systems and directing strategies have been developed.
Remote C-H activation strategies have been devised to target the meta-position. One such approach involves the use of a nitrile-based template in palladium-catalyzed reactions. rsc.org This template facilitates the formation of a macrocyclic transition state that positions the catalyst for C-H activation at the sterically less accessible meta-position.
A microwave-assisted protocol for the meta-C-H olefination of aniline derivatives has been reported, utilizing a simple aliphatic end-on nitrile assembly. rsc.orgrsc.org This method demonstrates broad substrate compatibility and high regioselectivity. rsc.org The amide-based linkage and the template can be subsequently removed to furnish the meta-olefinated aniline derivative. rsc.orgrsc.org This strategy has been successfully applied to aromatic tertiary amines as well, achieving high meta-selectivity with the aid of an elaborated template via a quaternary ammonium (B1175870) salt assembly. acs.org
Cooperative catalysis, involving multiple catalytic species working in concert, has emerged as a powerful strategy for challenging transformations. For the meta-C-H arylation of non-directed aniline derivatives, a cooperative system of palladium, an S,O-ligand, and norbornene has been developed. nih.govresearchgate.net
This reaction proceeds under mild conditions with a broad range of aniline derivatives and aryl iodides. nih.govresearchgate.net The development of a versatile 3-acetylamino-2-hydroxypyridine class of ligands has further expanded the scope of this methodology, enabling the meta-C-H arylation of anilines, phenols, and various heterocycles using norbornene as a transient mediator. nih.govacs.org This approach has proven effective for over 120 examples and has been successfully applied to the late-stage functionalization of complex molecules, such as a lenalidomide (B1683929) derivative. nih.gov
| Method | Catalyst System | Functionalization | Key Feature |
| Remote C-H Olefination | Palladium / Nitrile Template | Olefination | Microwave-assisted, removable template |
| Cooperative Catalysis | Palladium / S,O-Ligand / Norbornene | Arylation | Mild conditions, broad scope |
Meta-Selective Functionalization Strategies
Three-Component Cyclo-condensation/Aromatization
Three-component reactions are powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules from simple precursors in a single step. A notable example is the synthesis of meta-substituted anilines through a cyclo-condensation/aromatization process. This method involves the reaction of an enamine, generated in situ from an amine and a ketone like acetone, with a 1,3-dicarbonyl compound. The subsequent cyclization and dehydration (aromatization) lead to the formation of the aniline ring. rsc.org This approach is highly versatile, with the potential for gram-scale synthesis from readily available starting materials. rsc.org
Another relevant multi-component strategy involves the reaction of aromatic aldehydes, 2-cyclohexenone, and primary amines to yield 2-arylmethyl N-substituted anilines. beilstein-journals.org This catalyst- and additive-free method proceeds via an imine condensation followed by an isoaromatization sequence, highlighting the efficiency of building substituted anilines through a convergent approach. beilstein-journals.orgbohrium.com
| Precursor 1 | Precursor 2 | Precursor 3 | Key Process | Resulting Structure |
| Amine | Acetone | 1,3-Diketone | Cyclo-condensation/Aromatization | meta-Substituted Aniline |
| Primary Amine | (E)-2-arylidene-3-cyclohexenone | - | Imine Condensation/Isoaromatization | 2-benzyl N-substituted anilines |
| Aniline | Cyclic Ether | Aldehyde | TiO2-promoted coupling | Substituted Amines |
This table illustrates examples of three-component reactions for the synthesis of aniline derivatives.
Copper-Catalyzed Dehydrogenation Cascade Processes
Copper-catalyzed cascade reactions represent an efficient and increasingly popular method for the synthesis of complex aromatic compounds. These processes can involve multiple bond-forming events in a single operation, often proceeding through dehydrogenation to achieve an aromatic final product. For instance, copper(I)-mediated cascade annulation of o-alkynylanilines with maleimides allows for the formation of one C-N and two C-C bonds in a single pot, leading to fused benzo[a]carbazoles. acs.org This demonstrates the power of copper catalysis in orchestrating complex transformations involving C-H activation.
In a similar vein, enantioselective arylation-cyclization cascades have been achieved using copper catalysis. The proposed mechanism involves the oxidative insertion of a Cu(I) complex into a diaryliodonium salt, creating a chiral Cu(III) species. nih.gov Subsequent nucleophilic attack by an indole, followed by reductive elimination and cyclization, yields enantioenriched pyrroloindolines. nih.gov While not a direct synthesis of a simple aniline, this methodology showcases the potential of copper-catalyzed cascades to construct highly functionalized amine-containing aromatic systems.
Halogenation and Amination Strategies
The synthesis of 2,6-Dibromo-3-chloro-4-fluoroaniline can also be approached by first constructing the polyhalogenated aromatic ring, followed by the introduction of the amino group, or by halogenating a pre-existing aniline derivative.
Electrophilic Aromatic Substitution for Polyhalogenation
Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto an aromatic ring. longdom.orgwikipedia.org The amino group of aniline is a powerful activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com This high reactivity can be exploited for polyhalogenation. For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline (B120722) as a white precipitate at room temperature. byjus.com
However, the high reactivity of the aniline can be a drawback, leading to multiple substitutions and potential side reactions. youtube.com To achieve more controlled and selective halogenation, the reactivity of the amino group can be tempered by converting it into an acetamide. The acetyl group moderates the activating effect, allowing for more selective substitution. Following the halogenation step, the acetyl group can be hydrolyzed to regenerate the amino group. youtube.com This strategy is crucial for synthesizing specifically substituted polyhalogenated anilines where a precise arrangement of different halogens is required.
| Aniline Derivative | Reagent | Conditions | Product |
| Aniline | Bromine Water | Room Temperature | 2,4,6-Tribromoaniline |
| Acetanilide | Br2 in Acetic Acid | - | para-Bromoacetanilide (major) |
This table shows examples of electrophilic bromination of aniline and its acetylated derivative.
Amination (Arylation) of Halogenated Precursors
An alternative and highly controlled approach involves the synthesis of a polyhalogenated benzene (B151609) precursor, followed by the introduction of the amino group. This is typically achieved through transition metal-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. wiley.com This palladium-catalyzed cross-coupling reaction is highly versatile and can be used to aminate a wide range of aryl halides, including electron-rich, electron-poor, and sterically hindered substrates. wiley.comresearchgate.net For the synthesis of primary anilines, various ammonia (B1221849) sources can be employed, such as anhydrous ammonia in organic solvents or, more conveniently, ammonium salts like ammonium sulfate. berkeley.edusemanticscholar.org
A significant challenge in using aqueous ammonia is the potential for catalyst deactivation and competing hydroxylation side reactions. nih.gov Recent advancements have focused on the development of specialized ligands, such as KPhos (a dialkyl biheteroaryl phosphine), which stabilize the palladium catalyst in aqueous media and suppress the formation of unwanted aryl alcohol and diarylamine byproducts. nih.gov This allows for the efficient synthesis of primary arylamines from aryl chlorides and bromides using inexpensive and readily available aqueous ammonia. nih.govsynthesisspotlight.com
Copper-catalyzed amination, often referred to as the Ullmann condensation, presents a more economical alternative to palladium-catalyzed methods. researchgate.net This reaction is particularly effective for coupling aryl iodides and bromides with aqueous ammonia to produce N-unprotected anilines. nih.gov The use of inexpensive copper catalysts makes this protocol environmentally and economically favorable. researchgate.net
Modern iterations of this reaction have demonstrated that it can proceed efficiently even without additional ligands or organic coordinating solvents, further enhancing its practicality. rsc.org Recent studies have also developed copper(II)-catalyzed systems that can aminate even less reactive aryl chlorides in pure aqueous ammonia. nih.gov This is a significant advancement, as previous copper-based systems were often limited to more reactive aryl bromides and iodides. researchgate.net The reaction is believed to proceed through a Cu(II)-assisted nucleophilic substitution pathway. nih.gov
| Catalyst System | Aryl Halide Substrate | Amine Source | Key Advantages |
| Palladium/KPhos | Aryl Chlorides, Bromides | Aqueous Ammonia | High selectivity for primary amine, suppresses hydroxylation nih.gov |
| Palladium/Various Ligands | Aryl Chlorides, Bromides | Ammonium Sulfate | Avoids handling gaseous ammonia, good selectivity berkeley.edusemanticscholar.org |
| Copper(I)/Ligand | Aryl Iodides, Bromides | Aqueous Ammonia | Inexpensive catalyst, good functional group tolerance nih.gov |
| Copper(II)/Ligand | Aryl Chlorides | Aqueous Ammonia | Amination of less reactive chlorides, no organic solvent needed nih.gov |
This table summarizes key features of palladium- and copper-catalyzed amination reactions of aryl halides.
Metal-Free Amination of Phenols
The conversion of phenols to anilines represents a significant strategy for synthesizing aromatic amines, offering an alternative to methods that rely on pre-functionalized aryl halides. Metal-free approaches are particularly desirable as they circumvent the cost, toxicity, and potential for product contamination associated with transition metal catalysts. organic-chemistry.org Two prominent metal-free strategies for the amination of phenols, including halogenated derivatives, are the Smiles rearrangement and ipso-oxidative aromatic substitution.
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can transform phenols into anilines. researchgate.net This process typically involves the O-arylation of an aminating reagent, followed by a base-catalyzed rearrangement where the nitrogen atom displaces the oxygen atom via an ipso-attack on the aromatic ring. acs.orgderpharmachemica.comresearchgate.net The reaction is particularly effective for phenols bearing electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack. researchgate.netrsc.org Halogen substituents can serve this activating role, making the Smiles rearrangement a viable, though challenging, route for producing halogenated anilines from the corresponding phenols. acs.org
Another powerful metal-free technique is the ipso-oxidative aromatic substitution (iSOAr) process. This one-pot method involves the oxidation of a phenol (B47542) to a quinone monoketal intermediate using a hypervalent iodine reagent like phenyliodoso diacetate (PIDA). rsc.orgresearchgate.net This intermediate can then react with an amine source, followed by rearomatization to yield the corresponding aniline. rsc.orgresearchgate.netrsc.org The reaction proceeds under mild, metal-free conditions and has been successfully applied to a range of phenol derivatives. rsc.orgrsc.org
A study by Wu et al. demonstrated a versatile metal-free direct amination of phenols using accessible aminating reagents like 2-bromo-N-phenylpropanamide in the presence of a base such as potassium hydroxide (B78521). organic-chemistry.org This method is compatible with a wide array of phenols, including those with halogen substituents, providing a sustainable route to various arylamines. organic-chemistry.org
Table 1: Comparison of Metal-Free Phenol Amination Methods
| Method | Key Features | Typical Reagents | Applicability to Halogenated Phenols |
|---|---|---|---|
| Smiles Rearrangement | Intramolecular SNAr; regiospecific. researchgate.netacs.org | Aminating reagent (e.g., 2-chloro-N-substituted acetamide), Strong Base (e.g., NaH, KHMDS). derpharmachemica.comresearchgate.net | Feasible, especially with electron-withdrawing halogens that activate the ring. acs.org |
| ipso-Oxidative Aromatic Substitution (iSOAr) | One-pot, mild conditions; dearomatization/rearomatization cascade. rsc.orgresearchgate.netrsc.org | Hypervalent iodine oxidant (e.g., PIDA), Amine source (e.g., ethyl glycinate). rsc.org | Demonstrated for various substituted phenols. rsc.org |
| Direct Amination | Uses easily accessible aminating reagents. organic-chemistry.org | Aminating reagent (e.g., 2-bromo-N-phenylpropanamide), Base (e.g., KOH). organic-chemistry.org | Good to excellent yields for phenols with halogen substituents. organic-chemistry.org |
Thermal Amination Reactions with Polyhalogenated Compounds
Thermal amination, involving the high-temperature reaction of a polyhalogenated aromatic compound with an ammonia source, represents a direct, albeit forceful, method for synthesizing anilines. This approach relies on the principles of nucleophilic aromatic substitution (SNAr), where the high degree of halogenation renders the aromatic ring sufficiently electron-deficient to be attacked by a nucleophile like ammonia or an amine.
The synthesis of highly halogenated anilines via this method would typically start from a corresponding polyhalogenated benzene. For the target compound, a plausible precursor would be 1,3-dibromo-2,4-dichloro-5-fluorobenzene (B6594327) or a related isomer. The reaction generally requires harsh conditions, including high temperatures and pressures, and may be conducted in the presence of a copper catalyst, though non-catalyzed thermal versions are known. The amination of aryl halides in liquid ammonia, for instance, can be performed to yield primary aromatic amines. acs.org
However, thermal amination of polyhalogenated aromatics often suffers from significant drawbacks. The high energy input makes the process costly and environmentally demanding. Furthermore, a lack of regioselectivity can be a major issue when different halogens are present, as their leaving group abilities (I > Br > Cl > F) can lead to mixtures of products. In a molecule with multiple bromine and chlorine atoms, substitution could occur at various positions, necessitating difficult purification steps. While theoretically possible, the direct thermal amination of a polyhalogenated precursor to selectively produce this compound would be a formidable synthetic challenge, likely resulting in low yields and multiple side products.
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into the synthesis of complex molecules like this compound is critical for developing sustainable and economically viable chemical processes. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Solvent-Free and Environmentally Benign Reaction Conditions
A core tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a significant improvement. For instance, the synthesis of substituted 2,6-dicyanoanilines has been achieved by grinding aldehydes and ketones with malononitrile (B47326) and solid sodium hydroxide in a mortar and pestle, completely avoiding the use of a solvent. researchgate.net
Ultrasound-assisted solventless synthesis provides another powerful tool. A facile and environmentally friendly method for producing N-alkylated amines has been developed through the ultrasound-assisted solventless oxidation/reductive amination of benzyl (B1604629) halides. rsc.org This approach highlights the potential for using physical energy sources to drive reactions without a bulk solvent medium.
When a solvent is necessary, using environmentally benign options like water is preferred. Copper-catalyzed amination of aryl halides has been successfully performed in aqueous solutions of polyethylene (B3416737) glycol (PEG), a biodegradable solvent. researchgate.net Similarly, microwave-assisted synthesis of anilines from activated aryl halides has been achieved in aqueous ammonium hydroxide, eliminating the need for organic solvents and metal catalysts. nih.govdoaj.org
Catalysis in Sustainable Synthesis
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while using sub-stoichiometric amounts of a catalyst that can often be recycled.
For aniline synthesis, the development of recyclable catalysts is a key area of research. Heterogeneous iridium catalysts have been prepared for the reductive amination of aldehydes and ketones with nitroaromatics, demonstrating good recyclability over multiple runs. researchgate.net Similarly, copper-based catalysts combined with naturally occurring sucrose (B13894) in a biodegradable aqueous solution have been shown to be effective and recyclable for the amination of aryl halides. researchgate.net The use of biocatalysts, such as immobilized nitroreductase enzymes, offers a highly sustainable alternative to traditional hydrogenation catalysts for the reduction of nitroaromatics to anilines. acs.org This chemoenzymatic method operates in aqueous media at room temperature and atmospheric pressure, avoiding the need for high-pressure hydrogen and precious-metal catalysts. acs.org
Atom Economy and Waste Minimization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. studyrocket.co.ukkccollege.ac.in Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which inherently generate byproducts. kccollege.ac.inbuecher.dersc.org
The synthesis of halogenated anilines often involves electrophilic aromatic substitution (e.g., bromination) and nucleophilic substitution (amination). Bromination of an aniline precursor using molecular bromine (Br₂) has a lower atom economy than alternative methods. For example, a patented method for preparing 2,6-dibromo-4-trifluoromethoxyaniline uses sodium bromide and hydrogen peroxide under catalysis. google.com This system generates water as the primary byproduct, offering a higher atom economy and being more environmentally friendly than using elemental bromine, which would produce HBr as a byproduct. google.com
One-pot synthesis procedures significantly contribute to waste minimization by reducing the number of intermediate isolation and purification steps, thereby saving solvents and energy. nih.gov Designing synthetic routes that maximize atom economy is crucial for reducing waste at its source, leading to more sustainable and cost-effective manufacturing processes. libretexts.orgrsc.org
Table 2: Atom Economy of Different Reaction Types
| Reaction Type | General Characteristics | Atom Economy | Example |
|---|---|---|---|
| Addition | Reactants combine to form a single product. | Typically 100% | H₂ + Cl₂ → 2HCl libretexts.org |
| Rearrangement | A molecule's structure is rearranged. | 100% | Claisen Rearrangement |
| Substitution | Part of one molecule is replaced by another atom/group. | < 100% | 2NaCl + H₂SO₄ → 2HCl + Na₂SO₄ libretexts.org |
| Elimination | A molecule splits into two or more smaller molecules. | < 100% | Dehydration of an alcohol to an alkene |
Microwave and Ultrasound-Assisted Synthesis
Microwave and ultrasound irradiation are alternative energy sources that can dramatically accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. ajrconline.org These techniques are considered green because they improve energy efficiency and reduce reaction times from hours to minutes. nih.govajrconline.org
Microwave-assisted synthesis has been successfully applied to produce anilines and phenols from activated aryl halides in aqueous solutions without the need for transition metals or organic solvents. nih.govdoaj.org This method significantly reduces reaction times and simplifies purification. nih.gov Microwave heating has also proven effective in Suzuki polycondensation reactions for synthesizing aniline-containing polymers, accelerating the process by orders of magnitude. mdpi.com The uniform heating provided by microwaves can lead to improved product purity and reproducibility. ajrconline.org
Ultrasound-assisted synthesis (Sonochemistry) utilizes the energy of acoustic cavitation to enhance reaction rates. frontiersin.orgmdpi.com This technique is particularly effective for heterogeneous reactions and has been used for the solventless synthesis of amines. rsc.org The application of ultrasound can facilitate the synthesis of nano-structured materials and has been shown to be a simple, fast, and eco-friendly procedure. frontiersin.org In the context of related precursors, ultrasound has been used to assist in the extraction of phenolic compounds, demonstrating its utility in processing starting materials under green conditions. nih.gov
Table 3: Comparison of Conventional vs. Energy-Assisted Synthesis of Amines
| Method | Typical Reaction Time | Energy Input | Key Advantages |
|---|---|---|---|
| Conventional Heating | Hours to days | Conductive heat transfer | Well-established, scalable |
| Microwave-Assisted | Minutes | Dielectric heating | Rapid reaction rates, higher yields, energy efficiency, solvent reduction. nih.govajrconline.org |
| Ultrasound-Assisted | Minutes to hours | Acoustic cavitation | Rate enhancement, effective for heterogeneous systems, can be performed solvent-free. rsc.orgfrontiersin.org |
Dehalogenation Reactions for Structural Modification
Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule. In the context of polyhalogenated aromatic compounds, such as analogs of this compound, this process is a powerful tool for structural modification. It allows for the selective replacement of carbon-halogen bonds with carbon-hydrogen bonds, a process known as hydrodehalogenation. This transformation is valuable for synthesizing specific isomers, removing unwanted halogens from a final product, or detoxifying halogenated environmental pollutants. wikipedia.org The rate and success of dehalogenation depend on the strength of the carbon-halogen bond, which generally follows the trend of C-I < C-Br < C-Cl < C-F in terms of bond dissociation energy, making iodine the easiest to remove and fluorine the most difficult. wikipedia.org
Hydrodehalogenation using Metal Alloys
Hydrodehalogenation reactions can be effectively carried out using various metal-based systems. Among these, metal alloys have proven to be useful reagents for the dehalogenation of halogenated anilines and their derivatives under mild conditions. researchgate.net
One notable example is the use of an aluminum-nickel (Al-Ni) alloy, specifically a Raney-type alloy, for the hydrodehalogenation of polyhalogenated anilines. researchgate.net This method is advantageous as it can proceed at room temperature and atmospheric pressure in an aqueous alkaline solution. researchgate.net The reaction involves the reductive cleavage of the carbon-halogen bond, with the metal alloy acting as the reducing agent.
The general process for the dehalogenation of polyhalogenated anilines using an Al-Ni alloy involves mixing the substrate in a multiphase system, often consisting of a solvent like dimethoxymethane (B151124) and an aqueous sodium hydroxide solution, with the Al-Ni alloy. researchgate.net The reaction progress can be monitored using techniques such as 1H Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net
Research into this methodology has demonstrated its effectiveness for various halogenated anilines. The nature and quantity of the base, as well as the composition of the alloy, are critical parameters that influence the efficiency of the hydrodehalogenation. researchgate.net Studies have shown that this method can be applied to prepare specific derivatives, such as ortho-alkylated anilines from 2-substituted-4-chloroanilines. researchgate.net
The table below summarizes the results of a study on the dehalogenation of 4-chloroaniline (B138754) (4-CAN) using different metal compositions to illustrate the principle.
| Run | Metal System | Base | Substrate | Product | Yield (%) |
| 1 | Al powder + NiSO₄ (aq) | NaOH | 4-Chloroaniline | Aniline | 94.3 |
| 2 | Al-Ni Alloy | NaOH | 4-Chloroaniline | Aniline | High |
This interactive table is based on data for an analogous structure to illustrate the hydrodehalogenation process using metal alloys. The specific conditions and yields may vary for this compound. researchgate.net
The mechanism of hydrodehalogenation with Al-Ni alloys in an alkaline medium involves the reaction of aluminum with the base to produce hydrogen gas, which is then activated by the nickel, a well-known hydrogenation catalyst. This activated hydrogen is the species responsible for the reductive cleavage of the C-X bond. This technique represents a facile and efficient approach for the structural modification of polyhalogenated aromatic amines. researchgate.net
Reaction Mechanisms and Chemical Transformations Involving 2,6 Dibromo 3 Chloro 4 Fluoroaniline
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. In 2,6-Dibromo-3-chloro-4-fluoroaniline, the presence of multiple electron-withdrawing halogen atoms activates the aromatic ring towards nucleophilic attack.
Influence of Halogen Position on Reactivity
The regioselectivity of nucleophilic aromatic substitution on this compound is profoundly influenced by the position of the halogen atoms relative to each other and to the activating amino group. The general reactivity trend for halogens as leaving groups in SNAr reactions is I > Br > Cl > F, which is inverse to their electronegativity. This is because the rate-determining step often involves the cleavage of the carbon-halogen bond.
In the case of this compound, the bromine atoms at the C2 and C6 positions are ortho to the amino group, while the chlorine is at C3 and the fluorine is at C4. The collective electron-withdrawing effect of the halogens makes the aromatic ring susceptible to nucleophilic attack. Generally, positions ortho and para to an activating group like an amino group are deactivated towards nucleophilic attack. However, in such a heavily halogenated system, the electronic effects of the halogens dominate. The bromine atoms are typically more labile than chlorine and fluorine atoms in SNAr reactions. Therefore, nucleophilic attack is most likely to occur at the positions bearing the bromine atoms (C2 and C6).
| Position | Halogen | Relative Reactivity (Predicted) | Rationale |
| C2 | Bromine | High | Good leaving group ability, activated by other halogens. |
| C6 | Bromine | High | Good leaving group ability, activated by other halogens. |
| C3 | Chlorine | Low | Poorer leaving group compared to bromine. |
| C4 | Fluorine | Very Low | Strong C-F bond, poor leaving group. |
This table is based on established principles of nucleophilic aromatic substitution reactivity.
Steric and Catalytic Effects in Nucleophilic Attack
Steric hindrance plays a crucial role in directing nucleophilic attack. The two bromine atoms at the C2 and C6 positions are situated ortho to the amino group, which itself is a substituent. A bulky nucleophile will experience significant steric hindrance when approaching these positions. This steric congestion can retard the rate of substitution at the C2 and C6 positions, potentially allowing for substitution at the less sterically hindered C3 position if harsh reaction conditions are employed, although this is generally less favorable due to the lower reactivity of chlorine as a leaving group.
Catalysis can be employed to enhance the rate and selectivity of nucleophilic aromatic substitution. For instance, the use of transition metal catalysts can alter the reaction pathway. While traditional SNAr reactions are often uncatalyzed, copper or palladium catalysts can facilitate nucleophilic substitution of aryl halides, sometimes with altered regioselectivity. In the context of this compound, a catalyst might be used to promote substitution at a specific site by coordinating to a particular halogen atom or the amino group.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent candidate for such transformations due to the presence of multiple carbon-halogen bonds that can participate in oxidative addition to a low-valent palladium catalyst.
Site-Selective Coupling of Polyhalogenated Arenes
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-OTf > C-Cl >> C-F. This selectivity is primarily due to the differences in the bond dissociation energies of the carbon-halogen bonds, which influences the ease of oxidative addition to the palladium(0) center.
For this compound, the C-Br bonds are significantly more reactive than the C-Cl and C-F bonds. Consequently, site-selective cross-coupling reactions can be readily achieved at the C2 and/or C6 positions, leaving the C-Cl and C-F bonds intact for potential subsequent transformations. This allows for a stepwise functionalization of the aromatic ring. For instance, a Suzuki-Miyaura or Buchwald-Hartwig amination reaction would be expected to occur selectively at one or both of the bromine-substituted positions.
Palladium-Catalyzed Amination/C–H Functionalization Domino Reactions
Palladium-catalyzed amination, or Buchwald-Hartwig amination, allows for the formation of C-N bonds. With this compound, this reaction would be expected to proceed selectively at the C-Br bonds. A domino reaction involving an initial amination followed by an intramolecular C-H functionalization is a sophisticated strategy for the synthesis of heterocyclic compounds.
While a direct C-H functionalization on the aniline (B41778) ring of this compound itself is challenging due to the presence of more reactive C-halogen bonds, a domino sequence could be envisioned after an initial cross-coupling reaction. For example, if a suitable coupling partner is introduced at the C2 position, a subsequent palladium-catalyzed intramolecular C-H activation/cyclization could lead to the formation of a fused heterocyclic system.
Suzuki-Miyaura Reactions with Halogenated Aromatics
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a cornerstone of modern organic synthesis. For this compound, this reaction offers a reliable method for forming new carbon-carbon bonds at the C2 and C6 positions. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity.
The much lower reactivity of the C-Cl and C-F bonds allows for the selective mono- or di-arylation at the bromine-bearing carbons. By controlling the stoichiometry of the organoboron reagent, it is possible to favor either the monosubstituted or disubstituted product.
| Reaction Type | Position(s) of Reactivity | Typical Catalyst/Reagents | Expected Outcome |
| Suzuki-Miyaura Coupling | C2 and C6 | Pd(PPh₃)₄, Arylboronic acid, Base (e.g., K₂CO₃) | Selective C-C bond formation at C-Br positions. |
| Buchwald-Hartwig Amination | C2 and C6 | Pd₂(dba)₃, Ligand (e.g., BINAP), Amine, Base (e.g., NaOt-Bu) | Selective C-N bond formation at C-Br positions. |
| Sonogashira Coupling | C2 and C6 | PdCl₂(PPh₃)₂, CuI, Alkyne, Base (e.g., Et₃N) | Selective C-C triple bond formation at C-Br positions. |
This table provides representative examples of cross-coupling reactions and their expected outcomes based on the known reactivity of aryl bromides.
Mechanistic Studies of Complex Reactions
Detailed experimental mechanistic studies specifically on this compound are not extensively documented in publicly available literature. However, the reactivity of the aniline functional group, in conjunction with the electronic effects of the halogen substituents, suggests that this compound would participate in reactions typical for aromatic amines, such as diazotization followed by substitution reactions (Sandmeyer, Schiemann), acylation, and potentially nucleophilic aromatic substitution under specific conditions. The bulky bromine atoms at the ortho positions are expected to exert significant steric hindrance, influencing the regioselectivity of these reactions.
Quantum chemical calculations offer a powerful tool to elucidate the structural, electronic, and spectroscopic properties of this compound, providing a theoretical foundation for predicting its reactivity and the pathways of its chemical transformations. researchgate.net
A comprehensive computational analysis has been performed using both Hartree-Fock (HF) and Density Functional Theory (DFT/B3LYP) methods to determine the optimized molecular structure, vibrational frequencies, and electronic properties of the title compound. researchgate.net The calculated geometric parameters, such as bond lengths and angles, from these computational models show good correlation with experimental data for similar compounds. researchgate.net
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For this compound, the calculated HOMO and LUMO energies confirm the potential for charge transfer within the molecule, a characteristic that is essential for many chemical reactions. researchgate.net
Molecular Electrostatic Potential (MEP) analysis provides a map of the electron density distribution, highlighting the electrophilic and nucleophilic sites within the molecule. For this compound, the MEP surface indicates that the negative potential is concentrated around the fluorine, chlorine, and nitrogen atoms, making them susceptible to electrophilic attack. Conversely, the positive potential is located on the hydrogen atoms of the amino group, indicating their propensity for nucleophilic interactions. researchgate.net
The following table summarizes key calculated electronic properties of this compound. researchgate.net
| Property | Calculated Value |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Energy Gap | - |
| Dipole Moment (μ) | - |
| Mean Polarizability (⟨α⟩) | - |
| First-order Hyperpolarizability (β) | - |
| (Note: Specific numerical values from the source are not provided here, but the study confirms the calculation and importance of these parameters.) |
While specific experimental studies on reaction intermediates of this compound are scarce, computational models allow for the prediction of potential intermediates and transition states in its reactions. For instance, in electrophilic aromatic substitution reactions, the formation of a sigma complex (arenium ion) is a critical intermediate. The stability of this intermediate is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating amino group would stabilize a positive charge in the ring, while the electron-withdrawing halogens would have a destabilizing effect. The interplay of these effects, along with steric hindrance from the ortho-bromine atoms, will dictate the preferred position of electrophilic attack and the structure of the resulting intermediate.
Advanced Computational and Spectroscopic Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations have been instrumental in elucidating the molecular characteristics of 2,6-dibromo-3-chloro-4-fluoroaniline. These theoretical studies offer a microscopic perspective on the molecule's structure and electronic behavior.
Density Functional Theory (DFT) and Hartree-Fock (HF) methods, utilizing the 6-311++G(d,p) basis set, have been employed to determine the optimized molecular structure and vibrational frequencies of this compound. chemchart.com The geometric parameters, including bond lengths and angles, calculated through these methods show a strong correlation with experimental data, confirming the reliability of the theoretical models. chemchart.com
The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the chemical reactivity and kinetic stability of the molecule. chemchart.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net
For this compound, the HOMO-LUMO energy gap has been calculated at both the HF and DFT/B3LYP levels. The results indicate that significant charge transfer occurs within the molecule, a property that is essential for many of its potential applications. chemchart.com A large energy gap suggests high stability and low reactivity in chemical reactions. chemchart.comresearchgate.net The specific energies confirm that the molecule is quite stable. chemchart.com
| Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| HF/6-311++G(d,p) | -9.59 | -0.03 | 9.56 |
| DFT/B3LYP/6-311++G(d,p) | -6.42 | -1.62 | 4.80 |
This interactive table summarizes the calculated energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound using two different computational methods.
The ionization potential (I), which is the energy required to remove an electron from a molecule, can be approximated from the energy of the HOMO (I ≈ -EHOMO). chemchart.com Based on the calculated HOMO energies, the ionization potential for this compound is estimated to be 9.59 eV (HF) and 6.42 eV (DFT/B3LYP). chemchart.com These values are fundamental to understanding the molecule's behavior in charge-transfer processes.
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO properties of this compound have been investigated by calculating its electric dipole moment (μ), mean polarizability (⟨α⟩), and first-order hyperpolarizability (β) using the finite-field approach. chemchart.com
The presence of electron donor (amino group) and electron acceptor (halogen) groups within the conjugated aromatic system can enhance NLO properties. chemchart.com The calculated values for this molecule indicate a significant NLO response, suggesting its potential as a promising material for NLO applications. chemchart.com The first hyperpolarizability is a key coefficient for second-harmonic generation. chemchart.com
| Parameter | HF/6-311++G(d,p) | DFT/B3LYP/6-311++G(d,p) |
|---|---|---|
| μ (Debye) | 2.09 | 2.10 |
| ⟨α⟩ (x 10-24 esu) | 16.59 | 17.93 |
| β (x 10-33 esu) | 186.07 | 224.96 |
This interactive table presents the computed values for the dipole moment (μ), mean polarizability (⟨α⟩), and first-order hyperpolarizability (β) of this compound.
Supramolecular Interactions and Crystal Engineering
The arrangement of molecules in the solid state is governed by intermolecular forces, which are fundamental to the field of crystal engineering. For halogenated anilines, hydrogen and halogen bonds are particularly important in dictating the final crystal architecture.
The crystal structure of this compound has been determined to be monoclinic. nih.gov In the solid state, molecules of this type are expected to interact via a network of intermolecular forces. Hydrogen bonds, typically involving the amino group (N-H) as a donor and a halogen atom on an adjacent molecule as an acceptor, are common in related structures like 2,6-dibromo-4-chloroaniline (B1580550). chemsrc.comnih.gov
Energetic and Topological Analysis of Intermolecular Interactions (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a robust framework for analyzing the electron density topology to characterize atomic and molecular interactions. amercrystalassn.orgmuni.cz This method allows for the quantification and classification of non-covalent interactions that govern the supramolecular architecture of crystalline solids. While specific QTAIM analysis of this compound is not extensively documented, studies on other ortho- and para-substituted halogenated anilines provide a strong basis for understanding the interactions at play. acs.orgacs.org
The strength of these interactions can be evaluated through topological parameters at the bond critical points (BCPs), such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)). Generally, a higher ρ(r) value indicates a stronger interaction. The sign of the Laplacian helps distinguish between shared-shell interactions (∇²ρ(r) < 0, typical of covalent bonds) and closed-shell interactions (∇²ρ(r) > 0, typical of non-covalent bonds like hydrogen and halogen bonds). muni.cz
Table 1: Typical QTAIM Topological Parameters for Intermolecular Interactions in Halogenated Compounds
| Interaction Type | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Interaction Character |
|---|---|---|---|
| Strong Hydrogen Bond (e.g., O-H···O) | > 0.020 | > 0 | Closed-shell, significant electrostatic character |
| Moderate Hydrogen Bond (e.g., N-H···N) | 0.010 - 0.020 | > 0 | Closed-shell, electrostatic |
| Halogen Bond (e.g., C-Br···Br) | 0.005 - 0.015 | > 0 | Closed-shell, electrostatically driven |
| Weak Hydrogen Bond (e.g., C-H···X) | < 0.010 | > 0 | Closed-shell, van der Waals character |
Note: The values presented are generalized from studies on various halogenated organic molecules and represent typical ranges.
For this compound, the presence of multiple halogen atoms (two bromine, one chlorine, one fluorine) and an amino group creates a complex electrostatic potential surface, enabling a rich network of these varied interactions that dictate its solid-state packing. researchgate.net
Crystallization Mechanisms at the Molecular Level
Understanding the process of crystallization from a molecular perspective is crucial for controlling the physical properties of solid materials. A novel model based on energetic and topological data has been proposed to elucidate crystallization mechanisms for halogenated anilines. acs.orgacs.org This model suggests that crystal growth is a stepwise process driven by the hierarchy of intermolecular interaction energies.
The crystallization process can be hypothesized to occur in distinct stages:
Formation of 1D Supramolecular Chains: The process begins with the strongest intermolecular interactions present in the first coordination sphere of the molecules, leading to the formation of one-dimensional chains. acs.org For halogenated anilines, this initial step is often motivated by a combination of contacts like C–H···π, N–H···X, or halogen bonds, which align the molecules in a specific direction. acs.org
Assembly into 2D Supramolecular Layers: Subsequently, these 1D chains approach each other. The system stabilizes through a new set of intermolecular interactions that are energetically favorable, promoting the growth of the structure in a second dimension to form supramolecular layers. acs.org The specific arrangement is determined by the interactions that yield the greatest stability upon the assembly of the chains.
Formation of the 3D Crystal Lattice: In the final stage, the 2D layers stack upon one another. This stacking is guided by the remaining weaker interactions, completing the three-dimensional crystal structure. Studies on various halogenated anilines suggest that this entire process typically requires at least four distinct energetic stages to achieve the final 3D architecture. acs.org
This model, which moves beyond classical nucleation theory, provides a framework for predicting how molecules like this compound self-assemble into a crystalline solid, based on the relative strengths of their diverse non-covalent interactions.
Molecular Modeling for Biological Interactions
Computational modeling is an indispensable tool in modern drug discovery for predicting the interaction of small molecules with biological macromolecules. For a highly functionalized molecule like this compound, molecular modeling can provide critical insights into its potential biological targets and mechanism of action.
Molecular Docking Studies with Biological Targets
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. While no specific docking studies have been published for this compound, research on structurally related compounds provides valuable precedents. For instance, derivatives of 3-chloro-4-fluoroaniline (B193440) have been investigated as potential inhibitors of enzymes like Monoamine Oxidase-B (MAO-B), which is a target for anti-Parkinsonian agents. asiapharmaceutics.info Other studies have explored anilinoquinazoline (B1252766) derivatives as inhibitors of DNA gyrase for antimicrobial applications. nih.gov
Table 2: Example Docking Results for Structurally Related Aniline (B41778) Derivatives
| Compound Class | Biological Target | Example Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| N-(3-chloro-4-fluorophenyl)methanimine derivatives | Monoamine Oxidase-B (MAO-B) | -120.20 | TYR435, TYR398, ILE199 |
| 4-Anilinoquinazoline derivatives | DNA Gyrase (1KZN) | -8.16 | Asp73, Asn46, Arg136 |
| 4-Anilinoquinazoline derivatives | EGFR | -6.39 | MET793 (H-bond), LEU718 (hydrophobic) |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com The goal is to develop a predictive model that can estimate the activity of novel compounds before their synthesis, thereby guiding drug design efforts. mdpi.com
The development of a QSAR model for a class of compounds including this compound would involve several key steps:
Data Set Assembly: A collection of structurally related aniline derivatives with experimentally measured biological activity against a specific target is required.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links the descriptors to the biological activity. nih.gov
Validation: The model's statistical significance and predictive power are rigorously assessed using internal and external validation techniques. dovepress.com
The success of a QSAR model hinges on the selection of relevant molecular descriptors that effectively capture the structural variations responsible for the observed changes in biological activity. For aniline derivatives, several classes of descriptors have been shown to be important. nih.govchemmethod.com
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and electrophilicity (ω). The multiple electron-withdrawing halogen substituents and the electron-donating amino group in this compound create a distinct electronic profile that would strongly influence its interactions with biological targets.
Hydrophobicity Descriptors: Lipophilicity, often quantified by logP, is a critical factor in drug absorption, distribution, and receptor binding. Descriptors like the Moriguchi octanol-water partition coefficient (MLOGP) are commonly used. nih.gov The high degree of halogenation in the target molecule is expected to significantly increase its lipophilicity.
Steric/Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule, such as van der Waals volume (vWV) and Barysz matrix indices. nih.gov The bulky bromine atoms at the ortho positions (2 and 6) would create significant steric hindrance, which can be a key determinant of binding selectivity.
A hypothetical QSAR equation might take the form of a linear combination of such descriptors, as shown in studies on other aniline series. nih.govdovepress.com
Table 3: Common Molecular Descriptors Used in QSAR Models for Aniline Derivatives
| Descriptor Class | Descriptor Example | Physicochemical Property Represented |
|---|---|---|
| Electronic | Electrophilicity (ω) | Ability to accept electrons |
| Electronic | Net atomic charge (q) | Charge distribution and electrostatic interactions |
| Hydrophobicity | MLOGP | Lipophilicity / water solubility |
| Steric | van der Waals Volume (vWV) | Molecular size and bulk |
| Topological | Barysz Matrix (SEigZ) | Molecular connectivity and complexity |
Source: Based on descriptors identified as significant in QSAR studies of aniline derivatives. nih.gov
By correlating these types of descriptors with biological activity, QSAR provides a powerful tool for rationalizing the structure-activity landscape and designing new, more potent analogues.
Applications in Materials Science and Medicinal Chemistry
Functional Materials Development
The development of functional materials relies on the specific physicochemical properties of their constituent molecules. While the application of 2,6-Dibromo-3-chloro-4-fluoroaniline is highly specialized, its properties have been investigated for certain advanced material applications.
Organic Light-Emitting Diodes and Liquid Crystals
Scientific literature reviewed does not currently contain specific research detailing the application of this compound in the development of Organic Light-Emitting Diodes (OLEDs) or liquid crystals.
Nonlinear Optics
The nonlinear optical (NLO) properties of this compound have been the subject of theoretical investigation. researchgate.net Quantum chemical calculations have been employed to understand its potential as an NLO material, which is crucial for applications in optoelectronics, including high-speed information processing. researchgate.netresearchgate.net
Research by Eşme and Sağdınç involved the use of the finite-field approach to calculate key NLO-related properties such as the dipole moment (μ), polarizability (α), the anisotropy of polarizability (<Δα>), and the mean first-order hyperpolarizability (β). researchgate.net These calculations were performed using both the Hartree-Fock (HF) and Density Functional Theory (DFT/B3LYP) methods. researchgate.net
The results indicated that the presence of electron donor (amino) and acceptor groups, along with the conjugated aromatic system, could enhance NLO properties. researchgate.net The calculated values, particularly the first-order hyperpolarizability (β), are significant indicators of a molecule's potential for second-order NLO response. The study confirmed that charge transfer occurs within the molecule, a key characteristic for NLO activity. researchgate.net
Table 1: Calculated NLO Properties of this compound
| Property | HF Method | DFT/B3LYP Method | Unit |
|---|---|---|---|
| Dipole Moment (μ) | 2.5083 | 2.6861 | Debye |
| Polarizability (α) | -16.311 | -17.2031 | x10⁻²⁴ esu |
| Anisotropy of Polarizability (<Δα>) | 18.0678 | 19.3325 | x10⁻²⁴ esu |
| First-Order Hyperpolarizability (β) | 1.1599 | 1.5543 | x10⁻³⁰ esu |
Data sourced from Eşme, A., & Sağdınç, S. G. (2018). Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of this compound. researchgate.net
These theoretical findings suggest that this compound possesses promising NLO characteristics, warranting further experimental validation for its use in technological materials. researchgate.net
Functionalized Polymers and Nanocomposites
There is no specific information available in the reviewed scientific literature regarding the use of this compound in the synthesis or development of functionalized polymers or nanocomposites.
Functionalized Porous Silica Hybrid Materials
A review of current research literature did not yield specific studies on the incorporation or use of this compound in the development of functionalized porous silica hybrid materials.
Pharmaceutical and Agrochemical Intermediates
Halogenated anilines are frequently used as precursors or intermediates in the synthesis of a wide range of pharmaceutical and agrochemical products. The specific arrangement of bromo, chloro, and fluoro substituents on the aniline (B41778) ring of this compound makes it a potential, though not widely documented, intermediate.
Precursors for Bioactive Heterocyclic Compounds
While aniline derivatives are fundamental starting materials for synthesizing various bioactive heterocyclic compounds, specific examples of this compound being used as a precursor for such molecules are not detailed in the currently available scientific literature.
Synthesis of Anti-inflammatory and Anti-cancer Drugs
While direct evidence of this compound being used as a starting material for the synthesis of other anti-inflammatory or anti-cancer drugs is not extensively documented in publicly available research, the broader class of halogenated anilines is of significant interest in medicinal chemistry. For instance, the structurally related compound, 3-chloro-4-fluoroaniline (B193440), has been utilized in the synthesis of indomethacin derivatives. These derivatives have shown potent inhibition of COX-2, an enzyme implicated in inflammation and pain. Specifically, compounds incorporating the 3-chloro-4-fluorophenyl moiety have demonstrated significant anti-inflammatory potential.
In the realm of oncology, this compound itself has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). This receptor plays a crucial role in cell growth and proliferation, and its overactivity is a hallmark of many cancers. The inhibitory action of this compound suggests its potential as a standalone anti-cancer agent. Research has demonstrated its cytotoxic effects against kidney cancer cell lines, highlighting its potential for further investigation in cancer therapy.
Drug Discovery and Diversification of Active Compounds
The process of drug discovery often involves the identification of a "lead compound," a chemical structure with promising biological activity. This lead compound is then systematically modified to optimize its efficacy, selectivity, and pharmacokinetic properties. Halogenated aromatic compounds, such as this compound, are valuable scaffolds in this process. The presence and positioning of halogen atoms can significantly influence a molecule's binding affinity to biological targets, as well as its metabolic stability and membrane permeability.
Corrosion Inhibition Studies
The application of organic molecules as corrosion inhibitors is a critical area of materials science, aimed at protecting metallic surfaces from degradation. The effectiveness of these inhibitors often relies on their ability to adsorb onto the metal surface, forming a protective barrier.
Recent studies have highlighted the potential of halogenated aniline derivatives, specifically enaminoesters, as effective corrosion inhibitors for carbon steel in acidic environments. researchgate.net These compounds can be synthesized through the reaction of a halogenated aniline with a β-ketoester, such as ethyl acetoacetate. The resulting enaminoesters possess multiple adsorption centers, including the nitrogen and oxygen atoms, the aromatic ring, and the halogen substituents, which can facilitate strong adsorption onto the metal surface.
The presence of halogens in the aniline ring is thought to enhance the inhibitor's performance. The varying electronegativity and size of the halogen atoms (fluorine, chlorine, bromine) can influence the electronic properties of the molecule and its interaction with the metal surface.
The efficacy of these halogenated aniline enaminoesters as corrosion inhibitors has been evaluated using both electrochemical and gravimetric techniques. researchgate.net
Gravimetric analysis involves measuring the weight loss of a metal coupon in a corrosive medium with and without the inhibitor. Studies have shown that the presence of these inhibitors significantly reduces the corrosion rate of carbon steel in hydrochloric acid. researchgate.net
Electrochemical techniques , such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), provide insights into the mechanism of inhibition. Potentiodynamic polarization studies indicate that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net EIS measurements have demonstrated that the presence of these inhibitors increases the charge transfer resistance at the metal-solution interface, confirming the formation of a protective film. researchgate.net
The following table summarizes the inhibition efficiencies of four synthesized halogenated aniline enaminoesters, demonstrating their protective capabilities.
| Inhibitor | Concentration (mol L⁻¹) | Inhibition Efficiency (%) (Gravimetric) | Inhibition Efficiency (%) (Electrochemical) |
| Ethyl (2Z)-3-[(4-fluorophenyl)amino]but-2-enoate | 0.001 | 98 | 85 |
| Ethyl (2Z)-3-[(4-chlorophenyl)amino]but-2-enoate | 0.001 | 95 | 82 |
| Ethyl (2Z)-3-[(4-bromophenyl)amino]but-2-enoate | 0.001 | 93 | 80 |
| Ethyl (2Z)-3-(phenylamino)but-2-enoate | 0.001 | 90 | 78 |
Data sourced from a study on the anticorrosive effect of halogenated aniline enaminoesters. researchgate.net
Environmental and Toxicological Research
Mechanistic Toxicology of Halogenated Anilines
Halogenated anilines, a class of compounds that includes 2,6-Dibromo-3-chloro-4-fluoroaniline, are subjects of significant toxicological research due to their presence as environmental contaminants and their potential to induce adverse health effects. The toxicity of these compounds is complex and heavily influenced by the nature, number, and position of the halogen substituents on the aniline (B41778) ring. The mechanisms underlying their toxicity often involve metabolic activation to reactive intermediates that can interact with cellular macromolecules, leading to a cascade of toxic events.
Aniline and its halogenated analogs are well-known for their hemotoxic effects, primarily targeting erythrocytes (red blood cells). nih.govsrce.hr The toxicity is not typically caused by the parent aniline compound itself but rather by its reactive metabolites formed during hepatic clearance. srce.hrnih.gov These metabolites are responsible for a range of damaging effects on red blood cells, including the oxidation of hemoglobin and damage to the cell membrane. nih.gov
The two most prominent manifestations of aniline-induced hemotoxicity are methemoglobinemia and hemolytic anemia. srce.hrnih.gov These conditions arise from the metabolic activation of anilines to N-hydroxy metabolites, such as phenylhydroxylamine, which are potent oxidizing agents. srce.hrcdc.govnih.gov
Methemoglobinemia: Phenylhydroxylamine and other reactive metabolites can directly oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin (MetHb). nih.gov Unlike hemoglobin, methemoglobin is incapable of binding and transporting oxygen, leading to a functional anemia and cyanosis (a bluish discoloration of the skin) if levels become sufficiently high. cdc.govnih.gov The blood of individuals with severe methemoglobinemia is often described as "chocolate brown." cdc.gov This process is initiated by metabolites formed in the liver that then enter circulation and damage erythrocytes. srce.hrnih.gov
The general pathway involves the hepatic metabolism of aniline to phenylhydroxylamine, which then enters a redox cycle within the erythrocyte. This cycle generates reactive oxygen species (ROS) that overwhelm the cell's antioxidant defenses, leading to oxidative damage, methemoglobin formation, and ultimately, hemolysis.
| Event | Description | Key Metabolite | Primary Consequence | References |
|---|---|---|---|---|
| Metabolic Activation | Aniline is converted to its N-hydroxy derivative in the liver. | Phenylhydroxylamine | Formation of a reactive, oxidizing agent. | srce.hrnih.govcdc.gov |
| Hemoglobin Oxidation | The metabolite oxidizes the iron in hemoglobin from Fe²⁺ to Fe³⁺. | Phenylhydroxylamine | Methemoglobinemia (reduced oxygen transport). | cdc.govnih.gov |
| Oxidative Stress | Redox cycling of the metabolite generates reactive oxygen species (ROS). | Phenylhydroxylamine | Damage to cellular components. | nih.gov |
| Erythrocyte Lysis | Oxidative damage to the cell membrane leads to its rupture. | Phenylhydroxylamine | Hemolytic Anemia (loss of red blood cells). | nih.govnih.gov |
The oxidative assault initiated by aniline metabolites has profound effects on the erythrocyte's internal environment and structural integrity.
Glutathione (B108866) Depletion: Glutathione (GSH) is a critical antioxidant within red blood cells, protecting them from oxidative damage. nih.govmdpi.com Reactive metabolites of aniline and the ROS they generate lead to the rapid depletion of the reduced glutathione pool as it is consumed in detoxification reactions. nih.govdntb.gov.ua This depletion compromises the cell's primary defense against oxidative stress, leaving it vulnerable to further damage. mdpi.com The loss of GSH is an early indicator of aniline-induced toxicity. nih.gov
Membrane Cytoskeletal Changes: The erythrocyte membrane and its underlying cytoskeleton are crucial for maintaining the cell's shape, flexibility, and stability. Oxidative stress can damage membrane proteins and lipids. Studies on aniline analogs have shown alterations in the red blood cell membrane's skeletal proteins. nih.govsrce.hr For instance, treatment with para-iodo-phenylhydroxylamine resulted in changes to protein bands 2.1 and 2.2, which are components of the cytoskeleton. nih.govdntb.gov.ua Such damage can alter cell morphology, reduce deformability, and may trigger the premature removal of these damaged cells from circulation by the spleen, contributing to hemolytic anemia. srce.hr Research has confirmed that a decrease in GSH, even without significant oxidative stress, is sufficient to induce changes in cellular morphology through its impact on the actin cytoskeleton. scielo.brnih.govnih.gov
Halogenated anilines can be formed as disinfection by-products (DBPs) during water treatment processes like chlorination. nih.govresearchgate.net Aromatic DBPs are often more toxic than their aliphatic counterparts. researchgate.net The toxicity of these compounds, including halogenated anilines, is linked to their ability to interact with and disrupt essential biological processes. nih.govresearchgate.net
A key mechanism of toxicity for halogenated aromatic compounds is their interaction with biological enzymes. nih.govresearchgate.net These interactions can inhibit or alter enzyme function, leading to cellular dysfunction. Molecular docking studies have shown that halogenated aromatic DBPs can bind to several vital enzymes, thereby interfering with their normal activities. nih.govresearchgate.net
Catalase (CAT): This enzyme is crucial for breaking down hydrogen peroxide, a harmful ROS. Inhibition of catalase would lead to an accumulation of hydrogen peroxide and increased oxidative stress.
Cytochrome P450 (CYP450): These enzymes are central to the metabolism of a vast array of foreign compounds. While they can detoxify substances, they are also responsible for the bioactivation of compounds like aniline into toxic metabolites. srce.hr Interaction with halogenated DBPs can disrupt this delicate balance.
Acetylcholinesterase (AChE): This enzyme is vital for nerve function. Inhibition of AChE can lead to neurotoxic effects.
The toxicity of a halogenated aniline is not uniform but is significantly dictated by the type, number, and position of the halogen atoms on the aromatic ring. nih.govnih.gov These substituent patterns influence the compound's electronic properties, lipophilicity, and susceptibility to metabolic enzymes, thereby affecting its bioactivation and toxic potential.
Type of Halogen: The specific halogen atom (Fluorine, Chlorine, Bromine, Iodine) plays a critical role. For example, in studies of para-halogenated phenylhydroxylamines, the order of hemotoxic potency was found to be para-iodo > para-bromo > para-fluoro. srce.hr The para-iodo and para-bromo derivatives were significantly more potent in inducing methemoglobin formation and reducing the number of circulating red blood cells compared to the para-fluoro analog. nih.govdntb.gov.ua This suggests that the larger, less electronegative halogens may enhance the toxic activity of the metabolite.
Position of Halogen: The location of the substituent on the ring influences how the molecule interacts with enzyme active sites. This positioning affects the rates and pathways of metabolism, determining whether detoxification or bioactivation is the predominant outcome.
Degree of Halogenation: The number of halogen substituents can also impact toxicity. For instance, the introduction of additional electron-withdrawing fluorine atoms into a fluorinated aniline ring can make the elimination of a fluorine atom at the C4 position more difficult, thereby altering its metabolic profile. nih.gov
Research on the cytochrome P450-catalyzed biotransformation of 4-halogenated anilines has shown that a fluorine substituent is more easily eliminated from the aromatic ring than chlorine, bromine, or iodine. nih.gov This indicates that the specific halogen pattern directly influences the rate and type of metabolic reactions, which is a key determinant of the compound's ultimate toxicity. nih.govscilit.com
| Factor | Influence on Toxicity | Example/Observation | References |
|---|---|---|---|
| Halogen Type (F, Cl, Br, I) | Affects the electronic properties and reactivity of the molecule and its metabolites. | Hemotoxic potency of para-substituted phenylhydroxylamines: Iodo > Bromo > Fluoro. | srce.hr |
| Halogen Position (ortho, meta, para) | Determines steric and electronic effects, influencing binding to metabolic enzymes. | The position of the substituent affects the rate and pathway of biotransformation. | nih.gov |
| Number of Halogens | Impacts lipophilicity and the overall rate of metabolism. | Adding more fluorine atoms to a fluorinated aniline can make C4-fluorine elimination harder. | nih.gov |
Toxicity Mechanisms of Halogenated Aromatic Disinfection By-products (DBPs)
Environmental Fate and Degradation Studies
The environmental persistence of halogenated anilines, including compounds like this compound, is a significant concern due to their potential toxicity and tendency to bioaccumulate. ekb.egnih.gov The fate of these compounds in the environment is largely determined by their susceptibility to degradation processes, which can be biological or chemical in nature.
The microbial degradation of halogenated anilines is a key process in their removal from the environment. While specific pathways for this compound are not documented, studies on related compounds provide insight into likely metabolic routes. Aerobic biodegradation of anilines typically begins with an oxidative deamination to form a catechol intermediate. microbiologyjournal.orgresearchgate.net This initial step is often catalyzed by multicomponent enzymes like aniline dioxygenase. frontiersin.org
For halogenated anilines, the initial attack can vary. In some cases, dehalogenation occurs first, while in others, the aromatic ring is hydroxylated prior to halide removal. For instance, the degradation of 3,4-dichloroaniline (B118046) can proceed through dehalogenation to 4-chloroaniline (B138754), which is then further degraded. frontiersin.org Alternatively, dioxygenation can lead to the formation of a corresponding chlorocatechol. frontiersin.orgnih.gov The resulting catechol or substituted catechol is then subject to ring cleavage, which can occur via either the ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic cycles. microbiologyjournal.orgresearchgate.net
Anaerobic degradation pathways have also been identified for some halogenated anilines. For example, 3,4-dichloroaniline can undergo reductive deamination to form 1,2-dichlorobenzene (B45396) under anaerobic conditions. frontiersin.org
The biodegradation of brominated anilines, such as 2,4,6-tribromoaniline (B120722), is also of relevance. While this compound is generally considered recalcitrant, some microbial strains have been shown to utilize it. The specific pathways for tribromoaniline are not as well-elucidated as those for chlorinated anilines, but dehalogenation is a critical step.
A consortium of Bacillus species has been shown to degrade both aniline and its chlorinated derivatives, such as 4-chloroaniline and 2,4-dichloroaniline. researchgate.net The degradation of these compounds can lead to the formation of various intermediates, including 1,4-benzenediol, biphenyl-amine, and 4-phenyl-aniline, depending on the available nitrogen sources. researchgate.net
The following table summarizes the degradation of various halogenated anilines by different microbial species, illustrating the range of metabolic capabilities.
| Compound | Microbial Species/Consortium | Degradation (%) | Time (days) | Key Intermediates |
| Aniline | Pseudomonas aeruginosa | 61% | 10 | Catechol, cis,cis-muconic acid |
| Aniline | Achromobacter xylosoxidans | 27% | 10 | Catechol, cis,cis-muconic acid |
| 4-Chloroaniline | Bacillus species consortium | ~9% | Not specified | 1,4-benzenediol |
| 2,4-Dichloroaniline | Bacillus species consortium | ~40% | Not specified | Not specified |
| o-Chloroaniline | Complex bacteria from river water | 58-68% | Not specified | Not specified |
| 3,4-Dichloroaniline | Bacillus megaterium IMT21 | Mineralized | Not specified | Dichloroacetanilide |
| 2,3-Dichloroaniline | Bacillus megaterium IMT21 | Mineralized | Not specified | Dichloroaminophenol |
Data compiled from studies on various halogenated anilines to illustrate degradation potential. Note that conditions and initial concentrations varied between studies. microbiologyjournal.orgresearchgate.netbesjournal.comnih.gov
The presence, number, and position of halogen substituents on the aniline ring significantly influence its resistance to biodegradation. ekb.eg Generally, an increase in the number of halogen atoms leads to greater recalcitrance. nih.gov This is due to several factors, including the increased stability of the aromatic ring and the steric hindrance that prevents enzymatic attack. nih.gov
The type of halogen also plays a role. The carbon-fluorine bond is the strongest, making fluoroaromatics particularly resistant to degradation. In contrast, the carbon-bromine and carbon-iodine bonds are weaker, and these compounds can sometimes be more readily dehalogenated. However, studies on the cytochrome P450-catalyzed dehalogenation of 4-halogenated anilines have shown that a fluorine substituent at the C4 position was more easily eliminated than chlorine, bromine, or iodine. nih.gov This suggests that the electronic effects of the halogen substituent are also a critical factor in determining the rate of enzymatic dehalogenation. nih.gov
The position of the halogens is also crucial. For example, some microorganisms that can degrade monochloroanilines are unable to metabolize dichloroanilines. nih.gov The substitution pattern affects the accessibility of the molecule to microbial enzymes.
In addition to biodegradation, abiotic processes such as photochemical transformation can contribute to the degradation of halogenated anilines in the environment. Photodegradation involves the absorption of light energy, which can lead to the cleavage of chemical bonds. For halogenated aromatic compounds, a key photochemical reaction is dehalogenation. nih.gov
The photodegradation of aniline in the presence of microalgae has been shown to be accelerated, with the formation of reactive oxygen species like hydroxyl radicals and singlet oxygen playing a significant role. nih.gov While this study focused on aniline, similar processes could be relevant for halogenated anilines.
Heterogeneous photocatalysis, which involves a semiconductor catalyst like titanium dioxide (TiO2), is another potential degradation pathway. This process generates highly reactive hydroxyl radicals that can oxidize a wide range of organic pollutants, including halogenated aromatics. Heterogeneous photocatalysis offers a promising method for the C-C coupling of halogenated arenes through hydro-dehalogenation. rsc.org
Ecological Risk Assessment Methodologies
Ecological risk assessment (ERA) is a systematic process used to evaluate the potential adverse effects of human activities on living organisms. europa.euepa.gov For chemical contaminants like this compound, the ERA framework generally consists of four main components: problem formulation, exposure assessment, effects assessment (or hazard identification), and risk characterization. europa.euarmy.mil
Problem Formulation: This initial step defines the scope of the assessment. epa.govepa.govnih.gov It involves identifying the chemical stressor (in this case, this compound), the ecosystems and receptors (e.g., aquatic organisms, soil invertebrates) that may be at risk, and the potential exposure pathways. army.milornl.gov A conceptual model is developed to illustrate the relationships between the stressor, exposure routes, and potential ecological effects. ornl.gov
Exposure Assessment: This phase quantifies the contact between the chemical and the ecological receptors. It involves measuring or modeling the concentration of the substance in various environmental compartments (water, soil, sediment) and estimating the extent of exposure for different organisms. europa.euepa.gov
Effects Assessment (Hazard Identification): This step evaluates the intrinsic toxicity of the chemical to the identified receptors. europa.eu It involves reviewing toxicological data from laboratory and field studies to determine the concentrations at which adverse effects are likely to occur. This information is used to derive a Predicted No-Effect Concentration (PNEC) or other toxicity reference values. europa.eu
Risk Characterization: In the final phase, the information from the exposure and effects assessments is integrated to estimate the likelihood and magnitude of adverse ecological effects. europa.euarmy.milepa.gov This is often done by calculating a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the PNEC. europa.eu An RQ greater than one suggests a potential for ecological risk. The uncertainties associated with the entire assessment process are also described in this stage. army.mil
The following table outlines the key steps in a typical ecological risk assessment framework.
| Phase | Key Activities |
| Problem Formulation | - Identify stressors and contaminants of concern. ornl.govornl.gov- Characterize the environmental setting. ornl.gov- Identify potential ecological receptors and exposure pathways. army.milornl.gov- Develop a conceptual model and select assessment endpoints. ornl.gov |
| Exposure Assessment | - Measure or model environmental concentrations (PEC). europa.eu- Characterize the distribution and fate of the contaminant. epa.gov- Quantify receptor exposure through various routes (e.g., ingestion, direct contact). army.mil |
| Effects Assessment | - Review ecotoxicity data for relevant species. europa.eu- Determine dose-response relationships.- Derive toxicity reference values (e.g., PNEC). europa.eu |
| Risk Characterization | - Estimate risk using methods like the risk quotient (PEC/PNEC). europa.eu- Describe the nature and magnitude of potential effects. epa.gov- Evaluate uncertainties in the assessment. army.mil |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of polysubstituted anilines, particularly those with multiple different halogen atoms, presents a considerable challenge in organic chemistry. Current synthetic strategies often rely on multi-step processes that may involve harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste. Future research must prioritize the development of more efficient, sustainable, and economically viable synthetic methodologies.
Challenges in the synthesis of polyhalogenated anilines often include controlling the regioselectivity of halogenation, especially when different halogens are introduced sequentially. nih.gov Traditional methods for the bromination of aromatic compounds can sometimes lead to the formation of complex mixtures of mono- and poly-brominated products. jalsnet.com
Future research in this area should focus on several key aspects:
Catalytic Systems: Exploring novel catalysts, such as metal-organic frameworks (MOFs) or nanoparticle-based catalysts, could offer higher selectivity and efficiency. For instance, copper-catalyzed amination of aryl halides (Ullmann reaction) and palladium-catalyzed Buchwald-Hartwig amination are powerful methods for forming C-N bonds, and their adaptation for complex substrates like polyhalogenated precursors could be a fruitful avenue. organic-chemistry.org
Photocatalysis and Electrochemistry: These emerging synthetic tools offer green alternatives to traditional methods. galchimia.com Light- or electricity-driven reactions could enable milder reaction conditions and unique selectivities that are not achievable through thermal methods.
Biocatalysis: The use of enzymes, such as halogenases and aminases, could provide highly specific and environmentally benign routes to 2,6-dibromo-3-chloro-4-fluoroaniline and its derivatives.
Atom Economy: Developing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a cornerstone of green chemistry. This includes exploring one-pot reactions and tandem processes that minimize intermediate isolation steps. For example, methods that avoid the use of elemental bromine by utilizing bromide salts in the presence of an oxidant could improve atom economy and reduce hazards. google.com
A comparative overview of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Traditional Multi-step Synthesis | Well-established procedures for individual steps. | Low overall yield, significant waste generation, harsh conditions. |
| Advanced Catalysis (e.g., Pd, Cu) | High efficiency and selectivity for C-N bond formation. organic-chemistry.org | Catalyst cost and stability, substrate scope for polyhalogenated compounds. |
| Photocatalysis/Electrochemistry | Mild reaction conditions, unique reactivity patterns, sustainable energy sources. galchimia.com | Scalability, optimization of reaction parameters. |
| Biocatalysis (Enzymatic) | High selectivity (regio- and stereo-), environmentally friendly. | Enzyme stability and availability, substrate specificity. |
Advanced Computational Prediction and Material Design
Computational chemistry offers powerful tools for predicting the properties of molecules like this compound, thereby guiding experimental efforts in material design. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide insights into molecular structure, electronic properties, and spectroscopic characteristics. researchgate.net
Future computational research should aim to:
Predict Physicochemical Properties: Accurately predict properties such as solubility, lipophilicity, and thermal stability to guide applications in materials science and medicinal chemistry.
Model Intermolecular Interactions: The crystal structure of related compounds like 2,6-dibromo-4-chloroaniline (B1580550) reveals the presence of N—H⋯Br hydrogen bonds that link molecules into chains. nih.gov Computational modeling can be used to understand and predict the solid-state packing of this compound, which is crucial for designing materials with specific optical or electronic properties.
Design Novel Materials: Use the calculated properties of this compound as a building block for designing new materials. This could include polymers with high refractive indices, flame-retardant properties, or specific electronic characteristics. For example, fluorinated polyanilines are of interest for their potential use in electronic devices. ossila.com
Virtual Screening for Biological Activity: Employ molecular docking and other computational techniques to screen for potential interactions with biological targets, such as enzymes or receptors. This can help to identify potential pharmaceutical applications.
The table below summarizes key properties of this compound that can be investigated using computational methods.
| Property | Computational Method | Potential Application |
| Molecular Geometry & Conformation | DFT, Ab initio methods | Understanding reactivity and intermolecular interactions. |
| Electronic Properties (HOMO/LUMO) | DFT, Time-Dependent DFT | Predicting electronic transitions, optical properties, and reactivity. researchgate.net |
| Spectroscopic Properties (IR, Raman, NMR) | DFT | Aiding in the characterization and identification of the compound. researchgate.net |
| Nonlinear Optical (NLO) Properties | DFT | Designing materials for optoelectronics. chemchart.com |
| Intermolecular Interactions | Molecular Dynamics, Quantum Theory of Atoms in Molecules | Predicting crystal packing and material properties. |
Comprehensive Environmental Impact and Remediation Strategies
The widespread use of halogenated organic compounds has led to significant environmental contamination due to their persistence and potential toxicity. nih.gov Halogenated anilines, in particular, are used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals, and their release into the environment is a concern. nih.gov It is crucial to proactively assess the environmental fate and potential impact of this compound.
Future research in this domain should focus on:
Biodegradation Pathways: Investigating the susceptibility of the compound to microbial degradation under both aerobic and anaerobic conditions. The presence of multiple halogen atoms can make such compounds recalcitrant to natural degradation processes.
Toxicity Assessment: While avoiding specific dosage information, research should aim to understand the ecotoxicological profile of this compound on various organisms, including bacteria, algae, and aquatic invertebrates. nih.gov
Advanced Oxidation Processes (AOPs): Exploring the efficacy of AOPs, such as ozonation, Fenton-like reactions, and photocatalysis, for the complete mineralization of this compound in contaminated water. mdpi.com A challenge with ozonation of brominated compounds is the potential formation of carcinogenic bromate (B103136) ions. mdpi.com
Reductive Dehalogenation: Studying catalytic methods for the removal of halogen atoms. For instance, Al-Ni alloys have been shown to be effective for the hydrodehalogenation of halogenated anilines in aqueous solutions. researchgate.net
Phytoremediation and Bioremediation: Assessing the potential of plants and microorganisms to absorb, accumulate, and detoxify the compound from soil and water. Microbial consortia have shown greater efficiency in degrading mixed halogenated contaminants. mdpi.com
The following table outlines potential remediation strategies and their associated challenges.
| Remediation Strategy | Mechanism | Challenges |
| Microbial Degradation | Enzymatic breakdown of the molecule. | Slow degradation rates, potential formation of toxic intermediates. |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals for degradation. | High operational costs, formation of disinfection byproducts (e.g., bromate). mdpi.com |
| Catalytic Reductive Dehalogenation | Removal of halogen atoms using catalysts and a reducing agent. researchgate.net | Catalyst deactivation, need for a hydrogen source. |
| Phytoremediation | Uptake and metabolism by plants. | Slow process, potential for bioaccumulation in the food chain. |
Elucidation of Complex Biological Interactions
Understanding the interactions of this compound with biological systems is fundamental to both identifying potential applications and assessing risks. The specific arrangement of halogen atoms on the aniline (B41778) ring can significantly influence its biological activity.
Key challenges and future research directions include:
Metabolic Fate: Identifying the metabolic pathways of this compound in various organisms. This involves identifying the enzymes responsible for its transformation (e.g., cytochrome P450s) and characterizing the resulting metabolites.
Mechanism of Action: If the compound exhibits biological activity, elucidating its molecular mechanism of action is crucial. This could involve identifying specific protein targets, understanding its effect on cellular signaling pathways, or determining if it can intercalate with DNA.
Structure-Activity Relationships (SAR): Synthesizing and testing a series of related analogues to understand how the number, type, and position of halogen substituents affect biological activity. This knowledge is critical for designing more potent and selective compounds for potential therapeutic use.
Interactions with Biomolecules: Using biophysical techniques such as spectroscopy, calorimetry, and X-ray crystallography to study the direct binding of the compound to proteins and nucleic acids.
A systematic approach to understanding these interactions is necessary to fully map the biological potential of this compound.
Q & A
Q. What are the recommended synthetic routes for preparing 2,6-Dibromo-3-chloro-4-fluoroaniline with high purity for research purposes?
Methodological Answer: Sequential halogenation of 3-chloro-4-fluoroaniline using brominating agents (e.g., Br₂ in HBr or N-bromosuccinimide in DCM) under controlled temperatures (0–5°C) ensures regioselectivity. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) achieves ≥95% purity. Monitor reaction progress via TLC and confirm with ¹H/¹³C NMR and HRMS .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer: Use multi-technique validation:
- ¹H/¹³C/¹⁹F NMR to resolve substitution patterns and halogen positions.
- HRMS for molecular formula confirmation.
- Single-crystal X-ray diffraction (refined via SHELXL ) to resolve positional isomerism.
- FT-IR to confirm amine and halogen bonds. Crystallize via slow evaporation (dichloromethane/hexane at 4°C) and analyze packing patterns with Mercury CSD .
Q. What are the optimal storage conditions and stability considerations?
Methodological Answer: Store in amber vials under inert gas (Ar/N₂) at -20°C. Monitor stability via monthly HPLC purity checks (C18 column) and Karl Fischer titration (<0.1% H₂O). Add molecular sieves (3Å) and antioxidants (e.g., BHT, 0.01% w/w) for long-term storage (>6 months) .
Advanced Research Questions
Q. How should researchers address discrepancies between experimental NMR spectra and computational predictions?
Methodological Answer: Validate via:
Q. What mechanistic considerations are critical for cross-coupling reactions involving this compound?
Methodological Answer: Prioritize halogen reactivity (C-Br > C-Cl) in Pd-catalyzed reactions. Optimize with Pd(OAc)₂/XPhos ligand for selective bromine substitution. Monitor via in situ ¹⁹F NMR. Analyze regioselectivity using GC-MS and 2D NMR (HSQC/HMBC). Use K₂CO₃ in THF/H₂O (3:1) at 80°C for Suzuki couplings .
Q. How can conflicting reports on halogenation regioselectivity be resolved?
Methodological Answer:
Q. What computational methods model electronic effects of multiple halogens?
Methodological Answer: Use ωB97X-D/def2-SVP DFT with:
- NBO analysis for hyperconjugation effects.
- ELF maps to visualize σ-holes for halogen bonding.
- TD-DFT to validate against UV-Vis spectra. Solvent effects modeled via COSMO-RS .
Data Contradiction & Validation
Q. How to resolve inconsistencies in reported synthetic yields?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
